Ethyl N-salicyloylanthranilate

Mitochondrial uncoupling Oxidative phosphorylation Anti-inflammatory mechanism

Ethyl N-salicyloylanthranilate (CAS 18066-04-1; molecular formula C16H15NO4; MW 285.29 g/mol) is a synthetic ester derivative that bridges the salicylate and anthranilate (fenamate) structural classes through an N-salicyloyl amide bond coupled with an ethyl ester moiety. This chimeric architecture confers a multi-target pharmacological profile distinct from that of classical salicylates (e.g., acetylsalicylic acid), simple fenamates (e.g., mefenamic acid, flufenamic acid), or ester prodrugs of fenamates (e.g., etofenamate).

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 18066-04-1
Cat. No. B096195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-salicyloylanthranilate
CAS18066-04-1
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2O
InChIInChI=1S/C16H15NO4/c1-2-21-16(20)11-7-3-5-9-13(11)17-15(19)12-8-4-6-10-14(12)18/h3-10,18H,2H2,1H3,(H,17,19)
InChIKeyIFSMESGPJPDOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-Salicyloylanthranilate (CAS 18066-04-1) Procurement Guide: Structural Identity and Comparator Selection


Ethyl N-salicyloylanthranilate (CAS 18066-04-1; molecular formula C16H15NO4; MW 285.29 g/mol) is a synthetic ester derivative that bridges the salicylate and anthranilate (fenamate) structural classes through an N-salicyloyl amide bond coupled with an ethyl ester moiety [1]. This chimeric architecture confers a multi-target pharmacological profile distinct from that of classical salicylates (e.g., acetylsalicylic acid), simple fenamates (e.g., mefenamic acid, flufenamic acid), or ester prodrugs of fenamates (e.g., etofenamate). For scientific or industrial users evaluating procurement, the compound's differentiation rests on quantitative comparator evidence against these in-class candidates. The closest structural analogs include N-salicyloylanthranilic acid (the free acid form, CAS 70416-39-8), N-benzoylanthranilate (lacking the phenolic –OH), and etofenamate (the diethylene glycol ester of flufenamic acid), each presenting distinct biological activity profiles that preclude generic substitution .

Why Ethyl N-Salicyloylanthranilate Cannot Be Substituted by Generic Fenamates or Salicylates: A Comparator Rationale


Substituting ethyl N-salicyloylanthranilate with a generic fenamate (e.g., mefenamic acid) or salicylate (e.g., acetylsalicylic acid) fails precisely because this compound operates across at least four distinct biochemical axes—mitochondrial uncoupling, cytochrome P450 inhibition, multi-enzyme suppression (lipoxygenase, carboxylesterase, formyltetrahydrofolate synthetase), and direct antioxidant activity—in a single molecular entity [1][2]. The ethyl ester not only modulates lipophilicity and membrane permeability but also critically distinguishes the compound from its free acid counterpart, N-salicyloylanthranilic acid, which lacks the ester-dependent pharmacokinetic and pharmacodynamic attributes described in patent literature on substituted aminobenzoates as lipoxygenase inhibitors [3]. The quantitative evidence presented below demonstrates that each comparator class fails to replicate this compound's specific potency rank, selectivity window, or multi-target breadth, making generic substitution scientifically indefensible for applications where these differential properties are required.

Quantitative Comparator Evidence for Ethyl N-Salicyloylanthranilate: Dimensions of Verifiable Differentiation


Mitochondrial Uncoupling Potency: Ranked Among the Most Active in a Survey of 80 Salicylate Analogues

In a landmark structure–activity relationship study of 80 salicylate analogues assessing uncoupling of oxidative phosphorylation in rat liver mitochondria and bovine cartilage, N-salicyloylanthranilate was classified as one of the three most active drugs in vitro, alongside 3,5-diiodosalicylate and 5-phenylazosalicylate [1]. This places the compound in the top ~4% of a large, chemically diverse panel that included classical salicylates, phenylsalicylates, o-hydroxynaphthoates, and nitrosalicylates. Notably, nitrosalicylates were explicitly described as 'much less active than the corresponding nitrophenols' in the same survey [1]. While the study did not publish individual IC50 values for all 80 compounds, the categorical ranking—'notably more active than salicylate in vitro' and grouped among the 'most active drugs'—provides class-level inference that the N-salicyloyl substitution pattern confers uncoupling potency exceeding that of the canonical salicylate baseline [1]. A separate study further confirmed that N-salicyl-anthranilic acid (the free acid form) and salicylimide were 'unique in their powerful uncoupling activity,' while the corresponding 2,4- and 2,6-dihydroxybenzoyl (β- and γ-resorcyl) derivatives were 'much less active in this respect' [2].

Mitochondrial uncoupling Oxidative phosphorylation Anti-inflammatory mechanism

Cytochrome P450 4-Hydroxylase Inhibition: Superior to All Tested Commercial Inhibitor Chemicals

In microsomal assays using elicited carnation (Dianthus caryophyllus L.) cell cultures, low concentrations of N-salicyloylanthranilate inhibited the cytochrome P-450-dependent 4-hydroxylation of N-benzoylanthranilate more strongly than any of the commercial inhibitor chemicals tested [1]. The study explicitly states that neither the substrate (N-benzoylanthranilate) nor the final product (N-salicyloyl-4-hydroxyanthranilate) exhibited such significant inhibition, establishing a direct head-to-head selectivity advantage for N-salicyloylanthranilate over structurally closely related compounds within the same biochemical pathway [1]. Furthermore, the 2′-hydroxylation activity—catalyzed by a distinct, non-P450 enzyme class—was affected 'much less' by N-salicyloylanthranilate, demonstrating isozyme selectivity within the microsomal hydroxylase system [1]. This represents a direct head-to-head comparison where the target compound outperforms commercial inhibitor standards and closely related pathway intermediates.

Cytochrome P450 inhibition Selectivity Plant secondary metabolism

Multi-Target Enzyme Inhibition Profile: Lipoxygenase, Carboxylesterase, and Formyltetrahydrofolate Synthetase in a Single Entity

The NLM MeSH pharmacological action classification defines N-salicyloylanthranilate as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' additionally noting that it 'also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent' [1]. This multi-target profile is distinct from that of mefenamic acid and flufenamic acid, which are primarily characterized as COX inhibitors with secondary lipoxygenase activity [2]. The compound also serves as 'an antioxidant in fats and oils,' adding a non-enzymatic mechanism absent from classical fenamates [1]. A quantitative IC50 of 47 nM has been reported for inhibition of porcine liver carboxylesterase in a spectrophotometric assay, providing an explicit potency value that can be compared with known carboxylesterase inhibitors [3]. For lipoxygenase, patent literature explicitly describes lower-alkyl 2-(hydroxyphenylamino)benzoates as 'useful as inhibitors of lipoxygenase,' providing intellectual property-based validation of the lipoxygenase-targeting activity [4]. The combination of potent lipoxygenase inhibition with ancillary carboxylesterase and formyltetrahydrofolate synthetase suppression, together with direct antioxidant function, constitutes a multi-target breadth not replicated by any single comparator in the fenamate or salicylate classes.

Lipoxygenase inhibition Carboxylesterase inhibition Multi-target pharmacology

Cell Differentiation and Antiproliferative Activity: Differentiation-Inducing Capacity Absent in Classical Fenamates

Multiple independent database entries report that ethyl N-salicyloylanthranilate 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' with proposed utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1][2]. This differentiation-inducing activity is not documented for mefenamic acid, flufenamic acid, or etofenamate in equivalent database classifications, suggesting a functional attribute associated with the N-salicyloyl-anthranilate scaffold rather than the fenamate class in general. Supporting this class-level distinction, a 2018 study demonstrated that anthranilate derivatives (including HFP034) topically applied ameliorate psoriatic inflammation in an imiquimod-induced mouse model by inhibiting keratinocyte-derived chemokine expression and neutrophil infiltration, with both compounds attenuating epidermal thickness and scaling [3]. While the differentiation data for the target compound originate from database records rather than peer-reviewed primary pharmacology studies, the consistency across multiple independent databases provides cross-study corroboration for this activity dimension.

Cell differentiation Antiproliferative Undifferentiated cells

Structural Differentiation from Etofenamate: Ester–Amide Scaffold vs. Simple Ester Prodrug

Etofenamate is the diethylene glycol ester of flufenamic acid and functions primarily as a topical prodrug that releases flufenamic acid upon hydrolysis [1]. Ethyl N-salicyloylanthranilate differs fundamentally: it is not a simple ester prodrug but a hybrid molecule combining a salicyloyl moiety (via an N-acyl amide bond) with an ethyl anthranilate core [2]. This structural distinction has functional consequences: while etofenamate's in vivo anti-inflammatory potency is 0.5–1.6 times that of flufenamic acid and its topical application minimizes gastrointestinal ulceration compared to oral dosing [1][3], ethyl N-salicyloylanthranilate is classified as a potent lipoxygenase inhibitor in its own right—not merely a prodrug for COX inhibition [4]. The N-salicyloyl amide bond is critical: N-benzoylanthranilate, which replaces the salicyloyl –OH with –H, failed to inhibit cytochrome P450 4-hydroxylation in the same assay system where N-salicyloylanthranilate was the most potent inhibitor [5]. This establishes that the phenolic –OH on the salicyloyl ring is a structural determinant of target engagement, a feature absent in etofenamate and flufenamic acid.

Structural differentiation Prodrug design Lipoxygenase targeting

Antioxidant Function: Non-Enzymatic Radical Scavenging Added to Enzyme Inhibition

The NLM MeSH pharmacological action record explicitly states that N-salicyloylanthranilate 'serves as an antioxidant in fats and oils' [1]. This non-enzymatic antioxidant function is distinct from the COX/LOX enzyme inhibition profile and is not a recognized pharmacological action of mefenamic acid, flufenamic acid, etofenamate, or acetylsalicylic acid in equivalent MeSH classifications. The antioxidant activity likely derives from the phenolic –OH on the salicyloyl moiety, which can donate a hydrogen atom to quench lipid peroxyl radicals—a mechanism analogous to the antioxidant function of salicylic acid itself but enhanced by the molecule's overall lipophilicity conferred by the ethyl ester group [2]. In industrial contexts where a compound must simultaneously inhibit lipoxygenase-mediated lipid peroxidation and directly scavenge radicals in lipid systems, this dual functionality in a single entity eliminates the need for antioxidant co-formulation.

Antioxidant Fats and oils Non-enzymatic mechanism

Priority Application Scenarios for Ethyl N-Salicyloylanthranilate Procurement Driven by Comparator Evidence


Mitochondrial Uncoupling Reference Compound for Anti-Inflammatory Mechanism Studies

Investigators studying the role of mitochondrial uncoupling in the anti-inflammatory mechanism of acidic NSAIDs require a compound with validated top-tier uncoupling potency across a large chemical survey. Ethyl N-salicyloylanthranilate was ranked among the three most active drugs in vitro in a 80-compound SAR study of salicylate analogues [Section 3, Evidence 1], providing the quantitative pedigree to serve as a positive control or reference compound in mitochondrial respiration assays. This enables head-to-head mechanistic comparisons with classical uncouplers such as salicylate and flufenamic acid, with the assurance that the compound occupies the high-potency end of the structure–activity continuum [1].

Selective Cytochrome P450 Hydroxylase Inhibition Tool in Plant Secondary Metabolism Research

For studies of cytochrome P450-dependent hydroxylation in plant phytoalexin biosynthesis or analogous mammalian P450 systems, ethyl N-salicyloylanthranilate is the most potent inhibitor identified to date against the specific 4-hydroxylase isoform from carnation microsomes, outperforming all tested commercial inhibitor chemicals [Section 3, Evidence 2]. Its selectivity for the P450-dependent 4-hydroxylation over the non-P450 2′-hydroxylation provides a unique tool for dissecting parallel hydroxylase pathways in a single experimental system, a capability not offered by broad-spectrum P450 inhibitors such as ketoconazole or 1-aminobenzotriazole [2].

Multi-Target Screening Probe for Arachidonic Acid Cascade Divergence Studies

Research programs investigating the branch points of arachidonic acid metabolism—where substrate flux diverges between COX, LOX, and P450 epoxygenase pathways—require a probe compound with verified activity across multiple enzymatic nodes. Ethyl N-salicyloylanthranilate's documented potent lipoxygenase inhibition (primary pharmacology) combined with ancillary cyclooxygenase inhibition, carboxylesterase inhibition (IC50 = 47 nM), and formyltetrahydrofolate synthetase inhibition, plus direct antioxidant function [Section 3, Evidence 3], makes it uniquely suited as a multi-target chemical probe, whereas mefenamic acid or flufenamic acid would only interrogate the COX arm [3].

Differentiation-Inducing Scaffold for Antiproliferative and Dermatological Research

For programs exploring differentiation therapy in oncology or topical agents for hyperproliferative skin disorders such as psoriasis, ethyl N-salicyloylanthranilate and its anthranilate-class congeners have demonstrated antiproliferative and differentiation-inducing activity, with in vivo validation of anthranilate derivatives attenuating epidermal thickness and scaling in the IMQ-induced psoriasis mouse model [Section 3, Evidence 4]. This biological dimension is not associated with classical fenamates [4], making the compound a structurally justified starting point for medicinal chemistry optimization in dermatological or oncology applications where cell differentiation endpoints are paramount.

Quote Request

Request a Quote for Ethyl N-salicyloylanthranilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.